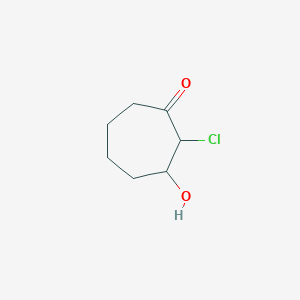
2-Chloro-3-hydroxycycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-hydroxycycloheptan-1-one is a cyclic ketone that has been extensively studied for its potential applications in various scientific research fields. The compound is also known as 2-Chloro-3-hydroxy-1-cycloheptanone and has the molecular formula C7H11ClO2.
Aplicaciones Científicas De Investigación
2-Chloro-3-hydroxycycloheptan-1-one has been widely studied for its potential applications in various scientific research fields. The compound has been reported to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been investigated for its potential use as a chiral building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-hydroxycycloheptan-1-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms. Further studies are required to elucidate the exact mechanism of action of the compound.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Chloro-3-hydroxycycloheptan-1-one exhibits low toxicity and does not have any significant adverse effects on biochemical and physiological processes in living organisms. However, further studies are required to fully understand the effects of the compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-3-hydroxycycloheptan-1-one in lab experiments include its high purity, low toxicity, and ease of synthesis. The compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, the limitations of using the compound include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-3-hydroxycycloheptan-1-one. One potential direction is the investigation of the compound's potential as a chiral building block in organic synthesis. Another direction is the development of new drugs based on the compound's antimicrobial, antifungal, and antiviral properties. Further studies are also required to fully understand the mechanism of action of the compound and its effects on living organisms.
Conclusion
In conclusion, 2-Chloro-3-hydroxycycloheptan-1-one is a cyclic ketone that has been extensively studied for its potential applications in various scientific research fields. The compound has been synthesized using a copper-catalyzed intramolecular aldol condensation followed by a nucleophilic substitution reaction. It exhibits antimicrobial, antifungal, and antiviral properties and has potential applications as a chiral building block in organic synthesis. Further studies are required to fully understand the mechanism of action of the compound and its effects on living organisms.
Métodos De Síntesis
The synthesis of 2-Chloro-3-hydroxycycloheptan-1-one involves the reaction of 2-chlorocycloheptanone with sodium hydroxide in the presence of a copper catalyst. The reaction proceeds via an intramolecular aldol condensation followed by a nucleophilic substitution reaction to yield the desired product. The synthesis method has been reported in several scientific literature sources and has been optimized to produce high yields of the compound.
Propiedades
IUPAC Name |
2-chloro-3-hydroxycycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7-5(9)3-1-2-4-6(7)10/h5,7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLISBRBRXRGZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C(C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxycycloheptan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
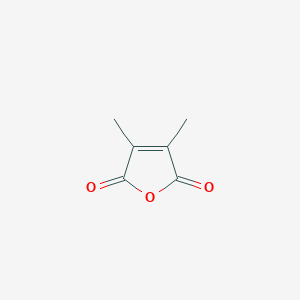
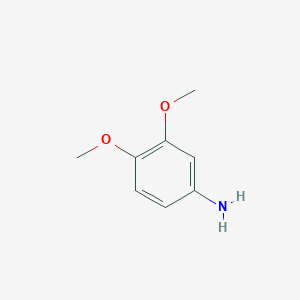
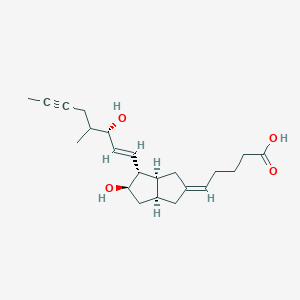
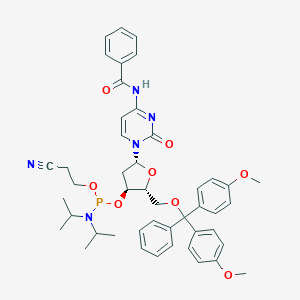

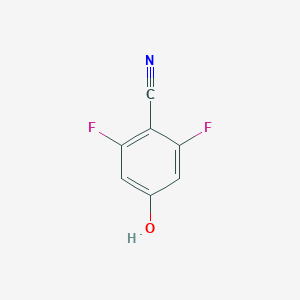
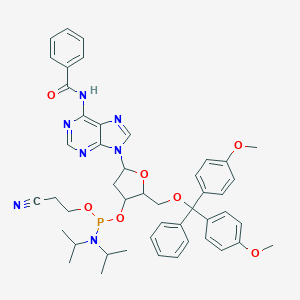
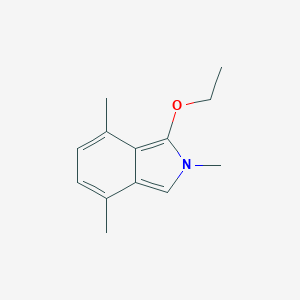
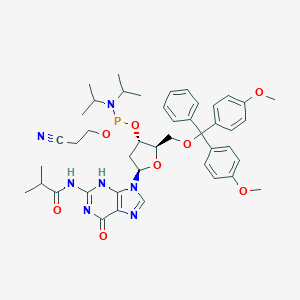
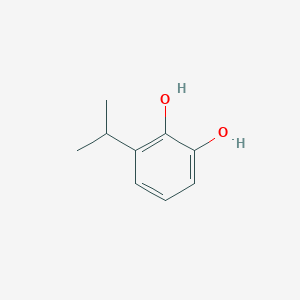
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)